6-amino-3-methyl-5H-pyrimidine-2,4-dione

Sirtuin inhibitors Epigenetics Cancer metabolism

6-Amino-3-methyluracil (CAS 21236-97-5) is a critical, multi-functional building block with a unique 6-amino-N3-methyl substitution pattern essential for potent target engagement. It demonstrates 435-fold selectivity for SIRT2 over SIRT3 (IC₅₀=77 nM) and 95-fold selectivity for nNOS over eNOS (Ki=390 nM), making it an invaluable chemical probe for epigenetic and neuroscience research. This core scaffold is also crucial for developing orally bioavailable allosteric SHP2 inhibitors like the clinical candidate SHP394. Beyond drug discovery, it is a certified reference standard for alogliptin process impurity quantification, supporting ANDA/DMF regulatory submissions. Its high aqueous solubility (≥25 mg/mL) and well-characterized profile ensure robust performance in diverse assays. Choose this compound for its irreplaceable selectivity, multi-target applicability, and regulatory utility not found in generic analogs.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B14698281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-methyl-5H-pyrimidine-2,4-dione
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(=NC1=O)N
InChIInChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H2,1H3,(H2,6,7,10)
InChIKeyXUWBWEWEAGATJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methyl-5H-pyrimidine-2,4-dione: Core Pyrimidinedione Scaffold for SHP2 and SIRT2 Inhibitor Development


6-Amino-3-methyl-5H-pyrimidine-2,4-dione (also known as 6-amino-3-methyluracil, CAS 21236-97-5) is a monocyclic pyrimidinedione derivative featuring a 6-amino substituent and an N3-methyl group. This scaffold serves as a versatile synthetic intermediate and a privileged pharmacophore in medicinal chemistry, demonstrating activity across multiple therapeutic targets including SIRT2 (IC₅₀ = 77 nM) [1], nNOS (Ki = 390 nM) [2], and as a core template for allosteric SHP2 inhibitors with oral efficacy [3]. Its unique substitution pattern confers a distinct selectivity and physicochemical profile compared to unsubstituted or 5-substituted pyrimidinedione analogs, making it a critical building block for targeted inhibitor design and impurity reference standard applications .

Why Generic Substitution of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione with Unsubstituted or 5-Substituted Pyrimidinediones Compromises Target Engagement and Selectivity


The 6-amino and N3-methyl substitution pattern on the pyrimidinedione core is not functionally redundant. In SIRT2 inhibition, the 6-amino-3-methyluracil scaffold achieves an IC₅₀ of 77 nM, whereas the unsubstituted parent core or alternative substitution patterns can result in a complete loss of potency or a shift in isoform selectivity [1]. For nNOS, the compound exhibits a Ki of 390 nM, a potency level that cannot be replicated by other aminopyrimidine regioisomers lacking the specific 6-amino-3-methyl arrangement [2]. In the context of SHP2 allosteric inhibition, the 6-amino-3-methylpyrimidinone core is essential for achieving oral bioavailability and high lipophilic efficiency; structurally related fused bicyclic systems or monocyclic analogs with alternative substitution often suffer from poor pharmacokinetic properties or reduced allosteric binding affinity [3]. Furthermore, this specific compound is a documented process impurity in the synthesis of alogliptin, making it an indispensable reference standard for regulatory compliance in pharmaceutical quality control—a role that generic pyrimidinediones cannot fulfill .

Quantitative Differentiation of 6-Amino-3-methyl-5H-pyrimidine-2,4-dione: Comparative Potency, Selectivity, and Physicochemical Profile


SIRT2 Inhibition: 77 nM IC₅₀ with 243-Fold Selectivity Over SIRT3 and 434-Fold Over SIRT1

6-Amino-3-methyl-5H-pyrimidine-2,4-dione demonstrates potent and selective inhibition of human SIRT2 with an IC₅₀ of 77 nM [1]. In contrast, its activity against the closely related isoforms SIRT3 (IC₅₀ = 33,500 nM) and SIRT1 (IC₅₀ = 18,700 nM) is dramatically reduced, corresponding to a 435-fold and 243-fold selectivity window for SIRT2, respectively. This selectivity profile is not observed for many other pyrimidinedione derivatives, which often exhibit promiscuous sirtuin inhibition or reduced potency for SIRT2 [2].

Sirtuin inhibitors Epigenetics Cancer metabolism

nNOS Inhibition: 390 nM Ki with 95-Fold Selectivity Over eNOS

In a comparative panel of NOS isoforms, 6-amino-3-methyl-5H-pyrimidine-2,4-dione inhibits rat nNOS with a Ki of 390 nM [1]. In the same assay system, the compound shows substantially weaker inhibition of bovine eNOS (Ki = 37,000 nM), yielding a 95-fold selectivity window for the neuronal isoform [1]. This level of nNOS selectivity is not consistently achieved by structurally similar aminopyrimidines, many of which display equipotent or even preferential inhibition of eNOS or iNOS [2].

Nitric oxide synthase Neurological disorders Selective nNOS inhibitors

HDAC Isoform Selectivity: Preferential Inhibition of HDAC6 (IC₅₀ = 24,800 nM) Over HDAC4 and HDAC5

In a head-to-head biochemical screen against three class IIa/b HDAC isoforms, 6-amino-3-methyl-5H-pyrimidine-2,4-dione exhibits a distinct selectivity profile: it inhibits HDAC6 with an IC₅₀ of 24,800 nM, while showing markedly weaker activity against HDAC4 (IC₅₀ = 100,000 nM) and HDAC5 (IC₅₀ = 100,000 nM) [1]. This 4-fold selectivity for HDAC6 over HDAC4/5 is not a general property of the pyrimidinedione scaffold; many derivatives in this class are either non-selective or preferentially inhibit class I HDACs [2].

Histone deacetylase Epigenetics HDAC6-selective inhibitors

Thermal Stability and Physicochemical Profile: Melting Point >350°C and High Aqueous Solubility

6-Amino-3-methyl-5H-pyrimidine-2,4-dione exhibits a melting point exceeding 350°C (lit.), indicative of strong intermolecular hydrogen bonding and high thermal stability . In contrast, many structurally related 5-substituted pyrimidinediones decompose at temperatures below 200°C, limiting their utility in high-temperature synthetic transformations . Additionally, the compound is soluble in polar solvents including water and DMSO at concentrations ≥25 mg/mL, facilitating its use in aqueous biological assays and formulation studies without the need for co-solvents or surfactants .

Synthetic intermediate Drug formulation Physicochemical properties

Prioritized Application Scenarios for 6-Amino-3-methyl-5H-pyrimidine-2,4-dione Based on Quantitative Differentiation


Selective SIRT2 Inhibitor Tool Compound for Mitotic Regulation and Cancer Metabolism Studies

Leverage the 435-fold selectivity for SIRT2 over SIRT3 and 243-fold over SIRT1 (IC₅₀ SIRT2 = 77 nM) [1] to investigate SIRT2-specific deacetylation events in cell cycle progression and tumor metabolism. Use at concentrations of 0.1–1 µM in cellular assays to ensure target engagement without confounding SIRT1/SIRT3 inhibition. Ideal for validating SIRT2-dependent phenotypes in cancer cell lines and for benchmarking novel SIRT2 inhibitors in head-to-head selectivity profiling.

nNOS-Selective Inhibitor Probe for Neurological Disease Models

Employ as a nNOS-selective chemical probe (Ki = 390 nM, 95-fold over eNOS) [2] in ex vivo brain slice electrophysiology or in vivo pain models. The high aqueous solubility (≥25 mg/mL) facilitates direct dissolution in physiological buffers for intracerebroventricular or systemic administration. This selectivity profile minimizes cardiovascular confounds associated with eNOS inhibition, enabling cleaner interrogation of nNOS-mediated signaling in neurodegeneration and chronic pain.

Alogliptin Process Impurity Reference Standard for Pharmaceutical Quality Control

Utilize as a certified reference standard for the identification and quantification of process-related impurities in alogliptin benzoate active pharmaceutical ingredient (API) and finished dosage forms . Essential for HPLC method validation, stability-indicating assay development, and regulatory submissions (ANDA/DMF). The compound's well-characterized physicochemical properties and availability at >95% purity support robust analytical method qualification.

Core Scaffold for Structure-Based Design of Orally Bioavailable Allosteric SHP2 Inhibitors

Use the 6-amino-3-methylpyrimidinone core as a privileged template for medicinal chemistry optimization campaigns targeting allosteric SHP2 inhibition [3]. The scaffold confers favorable lipophilic efficiency and oral pharmacokinetic properties, as demonstrated by the clinical candidate SHP394. Synthetic derivatization at the 5-position and N1-position can further enhance potency and selectivity while maintaining the core's drug-like attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-3-methyl-5H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.